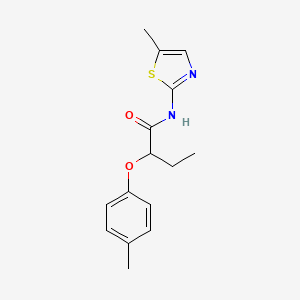![molecular formula C25H27NO3 B4858664 (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4858664.png)
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Overview
Description
The compound (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic molecule that features a combination of furan, indole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:
Preparation of 4-(TERT-BUTYL)PHENOXYMETHYL: This can be synthesized by reacting 4-tert-butylphenol with formaldehyde in the presence of a base.
Synthesis of 2-METHYL-2,3-DIHYDRO-1H-INDOLE: This involves the cyclization of an appropriate precursor, such as 2-methyl-1-nitrobenzene, under reductive conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.
Coupling Reactions: The final step involves coupling the prepared components under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl)amine
- Bis(2-ethylhexyl) terephthalate
- 4-Methoxyphenethylamine
Uniqueness
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE: stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-17-15-18-7-5-6-8-22(18)26(17)24(27)23-14-13-21(29-23)16-28-20-11-9-19(10-12-20)25(2,3)4/h5-14,17H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXFENPVTGZMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-nitrobenzyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4858586.png)
![1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide](/img/structure/B4858591.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4858611.png)
![{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4858621.png)

![N-(2-hydroxycyclohexyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4858639.png)
![1-methyl-5-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4858640.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]ethanol](/img/structure/B4858648.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B4858668.png)
![5,5'-oxybis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4858675.png)
![N-(4-methoxyphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B4858680.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4858682.png)
![ethyl 2-[(3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4858684.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-2-phenylacetamide](/img/structure/B4858691.png)
